Silane, bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethyl- is a silicon-containing organic compound classified under silanes. Its chemical structure features a bicyclic framework that incorporates both silicon and carbon atoms, making it part of a broader category of silicon-organic compounds known for their unique chemical properties. This compound is identified by the CAS Registry Number 132170-05-9 and has the molecular formula with a molecular weight of approximately 248.52 g/mol .
The synthesis of Silane, bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethyl- typically involves a multi-step process. A common synthetic route begins with benzocyclobutene and (2-bromo-vinyl)-benzene. The key steps include:
The molecular structure of Silane, bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethyl- can be described using various structural representations:
InChI=1S/C14H24Si2/c1-15(2,3)13-9-10-14(16(4,5)6)12-8-7-11(12)13/h9-10H,7-8H2,1-6H3
c12c(c([Si](C)(C)C)ccc2[Si](C)(C)C)CC1
This compound features two trimethylsilyl groups attached to a bicyclic octatriene structure. The presence of silicon atoms contributes to its unique chemical reactivity and physical properties .
Silane, bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethyl- undergoes several notable chemical reactions:
The choice of reagents and reaction conditions significantly influences the products formed during these reactions.
The mechanism of action of Silane, bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethyl- primarily involves its ability to form crosslinked networks through polymerization reactions. This occurs due to the presence of reactive functional groups such as acrylate and vinyl groups within its structure. When exposed to heat or light, these groups can initiate polymerization processes that lead to the formation of complex three-dimensional networks .
Silane, bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethyl- has several significant applications across different fields:
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1068-67-3